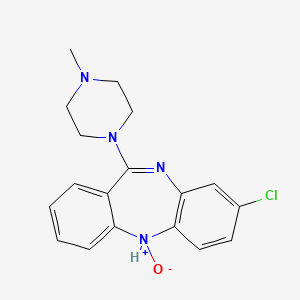

Clozapine 5-oxide

Description

Contextualization as a Metabolite within Atypical Antipsychotic Research

Clozapine (B1669256) 5-oxide is a primary metabolite of clozapine, a tricyclic dibenzodiazepine classified as an atypical antipsychotic agent. drugbank.comthermofisher.com Clozapine undergoes extensive metabolism, primarily in the liver, where it is transformed by cytochrome P450 (CYP) enzymes. drugbank.comnih.gov The main metabolic pathways are N-demethylation, which forms norclozapine (N-desmethylclozapine), and N-oxidation, which produces Clozapine 5-oxide. acs.orgpharmgkb.org While multiple CYP enzymes can create the N-oxide metabolite, CYP1A2 and CYP3A4 are considered major catalysts in this process. drugbank.compharmgkb.orgztas.com Following administration of clozapine, approximately 50% of the dose is excreted in the urine and 30% in the feces as metabolites, with only trace amounts of the unchanged parent drug detected. drugbank.comztas.com The presence of this compound as a major metabolic product has positioned it as a compound of interest in understanding the complete pharmacological profile of clozapine treatment.

Evolution of Research Perspectives on this compound Bioactivity

Historically, this compound was largely considered a pharmacologically inactive metabolite. drugbank.comcambridge.org Early pharmacological tests suggested that while the desmethyl metabolite, norclozapine, possessed limited activity, the N-oxide derivative was inactive. drugbank.com This perspective was based on findings that the compound had no significant effect on the receptors traditionally associated with antipsychotic action. nih.gov

This view has evolved significantly with contemporary research. A pivotal shift in perspective came with the discovery that this compound can be converted back to its parent compound, clozapine, in vivo. hellobio.comstemcell.com This metabolic back-conversion, or retroconversion, has been observed in humans, guinea pigs, and rodents, suggesting that this compound may function as a reservoir for clozapine. ztas.comnih.govhellobio.com This potential to act as a prodrug has profound implications, as it could influence the plasma concentration and duration of action of clozapine itself. Furthermore, while initially dismissed, the direct bioactivity of this compound is being re-evaluated, particularly in the context of its widespread use as a ligand for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) in neuroscience research. hellobio.comtocris.combio-techne.com However, its utility in this area is complicated by the back-conversion to clozapine, which is pharmacologically active at numerous receptors. elifesciences.org

Current Paradigms in this compound Investigations

Modern investigations into this compound utilize sophisticated analytical and pharmacological methodologies. High-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is a standard technique for the precise quantification of clozapine and its metabolites, including this compound, in biological matrices like plasma. thermofisher.comresearchgate.netcambridge.org These advanced methods are crucial for accurately studying the pharmacokinetics of the compound, including its controversial back-conversion to clozapine. nih.gov

Data Tables

Table 1: Key Cytochrome P450 Enzymes in Clozapine Metabolism

| Enzyme | Primary Role in Clozapine Metabolism |

|---|---|

| CYP1A2 | A major enzyme in the N-demethylation to norclozapine and N-oxidation to this compound. pharmgkb.orgztas.com |

| CYP3A4 | Plays a dominant role in the oxidation of clozapine to form this compound. pharmgkb.orgztas.com |

| CYP2D6 | Has a minor role in clozapine metabolism. drugbank.compharmgkb.org |

| CYP2C19 | Contributes to clozapine metabolism to a lesser extent. pharmgkb.orgfrontiersin.org |

Table 2: Evolving Research Perspectives on this compound

| Research Era | Prevailing View on Bioactivity | Key Research Focus |

|---|---|---|

| Early Research | Largely considered an inactive metabolite. drugbank.comnih.gov | Characterization of clozapine's primary metabolic pathways. |

| Contemporary Research | Potentially active, primarily as a prodrug for clozapine. ztas.comhellobio.com | Investigating metabolic back-conversion, utility as a DREADD ligand, and potential direct pharmacological effects. tocris.comelifesciences.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1347975-16-9 |

|---|---|

Molecular Formula |

C18H19ClN4O |

Molecular Weight |

342.8 g/mol |

IUPAC Name |

3-chloro-6-(4-methylpiperazin-1-yl)-11-oxido-11H-benzo[b][1,4]benzodiazepin-11-ium |

InChI |

InChI=1S/C18H19ClN4O/c1-21-8-10-22(11-9-21)18-14-4-2-3-5-16(14)23(24)17-7-6-13(19)12-15(17)20-18/h2-7,12,23H,8-11H2,1H3 |

InChI Key |

VIYZIEMPGBOGLI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)[NH+](C4=CC=CC=C42)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Studies of Clozapine 5 Oxide

Biocatalytic and Enzymatic Synthesis Routes of Clozapine (B1669256) 5-oxide

Clozapine 5-oxide, a major metabolite of the atypical antipsychotic clozapine, can be synthesized through biocatalytic routes involving specific enzyme systems. The primary enzymes responsible for the N-oxidation of clozapine are members of the cytochrome P450 (CYP) superfamily and flavin-containing monooxygenases (FMOs).

In human liver microsomes, the N-oxidation of clozapine to form this compound is predominantly catalyzed by CYP3A4. nih.govhelsinki.fi Studies have shown that while CYP1A2 is the main enzyme for the N-demethylation of clozapine to norclozapine, CYP3A4's primary role is the oxidation to this compound. helsinki.fiztas.com The involvement of CYP3A4 in this metabolic pathway has been confirmed through in vitro studies using human liver microsomes and expressed CYP enzymes. nih.gov Another class of enzymes, flavin monooxygenases, have also been identified as contributing to the N-oxidation of clozapine. nih.gov Furthermore, the biocatalytic conversion is not a one-way process; a reverse metabolism, converting this compound back to clozapine, has been observed in vivo. nih.govztas.com

The enzymatic formation of this compound is a significant area of research, particularly in understanding the metabolism of clozapine. The table below summarizes the key enzymes involved in the biocatalytic synthesis of this compound.

| Enzyme Family | Specific Enzyme | Role in this compound Synthesis |

| Cytochrome P450 | CYP3A4 | Major enzyme catalyzing the N-oxidation of clozapine. nih.govhelsinki.fiztas.com |

| Cytochrome P450 | CYP1A2 | Primarily involved in N-demethylation, but also contributes to overall metabolism. helsinki.fiztas.com |

| Cytochrome P450 | CYP2C19 | Plays a role in the demethylation pathway. nih.gov |

| Cytochrome P450 | CYP2D6 | Minor role in overall clozapine metabolism. nih.gov |

| Flavin Monooxygenase | Not specified | Contributes to the N-oxidation of clozapine. nih.gov |

Experimental Chemical Synthesis Strategies for this compound Analogues

Experimental chemical synthesis of this compound and its analogues primarily involves the direct oxidation of clozapine. Various oxidizing agents have been employed to achieve this transformation, with differing yields and reaction conditions.

One of the most common and efficient methods for synthesizing this compound is the oxidation of clozapine with meta-chloroperoxybenzoic acid (mCPBA). thieme-connect.comnih.gov This method has been reported to produce this compound in high yields, ranging from 86% to 94%. nih.govnih.gov Another approach utilizes Oxone (potassium peroxymonosulfate) in a mixture of methanol (B129727) and water, which has been shown to give a 97% yield of this compound as an ethanol (B145695) solvate after crystallization. nih.gov Hydrogen peroxide has also been used as an oxidizing agent, although it is generally considered lower yielding than mCPBA. thieme-connect.comnih.gov

The synthesis of radiolabeled analogues of this compound has also been described. For instance, no-carrier-added (n.c.a.) [11C]-clozapine can be synthesized and subsequently oxidized with mCPBA to yield [11C]-Clozapine 5-oxide. nih.gov This allows for in vivo imaging and biodistribution studies.

The table below outlines various experimental chemical synthesis strategies for this compound.

| Oxidizing Agent | Solvent(s) | Reaction Conditions | Yield | Reference(s) |

| m-Chloroperoxybenzoic acid (mCPBA) | Methanol or Chloroform | 23°C, 10 min | 94% | thieme-connect.com |

| m-Chloroperoxybenzoic acid (mCPBA) | Not specified | Not specified | 86-94% | nih.gov |

| Oxone | Methanol/Water | Room temperature, 2h | 97% | nih.gov |

| Hydrogen Peroxide (35% aq.) | Methanol | 23°C, 20h | 79% | thieme-connect.com |

| Hydrogen Peroxide (35% aq.) | Water | 0-23°C, 18h | 12% | thieme-connect.com |

Structural Elucidation and Purity Assessment Methodologies in Research

A variety of analytical techniques are employed to elucidate the structure and assess the purity of synthesized this compound. These methods are crucial for confirming the identity and quality of the compound in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for structural confirmation. Both ¹H NMR and ¹³C NMR spectra are used to characterize the molecule. nih.govacs.org The introduction of the oxygen atom in the N-oxide leads to a characteristic downfield shift of the neighboring methyl and methylene (B1212753) protons in the ¹H NMR spectrum compared to the parent clozapine molecule. acs.org

Mass Spectrometry (MS) , particularly coupled with liquid chromatography (LC-MS/MS), is widely used for identification and quantification. nih.govresearchgate.net Techniques like electrospray ionization (ESI) are common. nih.gov High-resolution mass spectrometry, such as ESI-quadrupole-time-of-flight (ESI-Q-TOF), allows for the determination of the elemental composition with high accuracy. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. tocris.commedchemexpress.comhellobio.com Purity levels are often reported as a percentage, with values of ≥98% or ≥99% being common for commercially available research-grade compounds. tocris.commedchemexpress.comsigmaaldrich.com HPLC is also used to monitor the stability of this compound in solution. hellobio.com

X-ray Crystallography has been used to determine the single-crystal structure of this compound, providing definitive proof of its three-dimensional structure. nih.govresearchgate.netnih.gov This technique has revealed detailed information about bond lengths and angles, such as the very strong, symmetrical O—H⋯O hydrogen bond observed in the crystal structure of a hemihydrochloride form. nih.govresearchgate.net

Other Techniques such as infrared (IR) spectroscopy and elemental analysis are also utilized. The N⁺–O⁻ bond in N-oxides typically shows a prominent vibration band around 930 cm⁻¹ in the IR spectrum. acs.org Elemental analysis provides confirmation of the empirical formula of the synthesized compound. nih.gov

The following table summarizes the analytical methodologies used for this compound.

| Analytical Technique | Purpose | Key Findings/Parameters |

| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Confirms the chemical structure; shows downfield shifts of protons near the N-oxide group. nih.govacs.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and Quantification | Used for metabolite identification and quantification in biological samples. nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Determines the purity of the compound, often found to be ≥98-99%. tocris.commedchemexpress.comsigmaaldrich.com |

| X-ray Crystallography | Definitive Structure Determination | Provides the 3D crystal structure and details on intermolecular interactions. nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Functional Group Identification | Detects the characteristic N⁺–O⁻ bond vibration. acs.org |

| Elemental Analysis | Empirical Formula Confirmation | Verifies the elemental composition of the synthesized compound. nih.gov |

Advanced Analytical Methodologies for Clozapine 5 Oxide Quantification in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Clozapine (B1669256) 5-oxide Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a primary technique for the sensitive and selective quantification of clozapine 5-oxide in biological samples. researchgate.netsci-hub.st This method offers high specificity by utilizing multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.gov

A developed and validated LC-MS/MS method for the simultaneous determination of clozapine, norclozapine, and clozapine-N-oxide in serum and urine involved a simple liquid-liquid extraction under alkaline conditions with ethyl acetate. researchgate.netnih.gov Chromatographic separation was achieved using a Synergi Polar RP column with a gradient elution of 1 mM ammonium (B1175870) formate (B1220265) and methanol (B129727). researchgate.netnih.gov Detection was performed on a tandem mass spectrometer with positive electrospray ionization, monitoring two transitions for each analyte to ensure accurate identification. nih.gov The use of a deuterated internal standard, such as d4-clozapine, is common to correct for matrix effects and variations in extraction efficiency. researchgate.netnih.gov

LC-MS/MS methods provide significant advantages in terms of sensitivity and speed, making them well-suited for high-throughput analysis in research settings. sci-hub.st The complexity of biological matrices, however, can lead to matrix effects, which may suppress or enhance the ionization of the analyte, necessitating careful method development and validation. sci-hub.st

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods for this compound

High-performance liquid chromatography (HPLC) coupled with various detection methods remains a widely used and robust technique for the quantification of this compound. Ultraviolet (UV) detection is a common and cost-effective choice.

Several isocratic reversed-phase HPLC-UV methods have been developed for the simultaneous determination of clozapine and its metabolites, including this compound, in human plasma and serum. nih.govnih.gov These methods often employ a C18 analytical column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govijpsonline.com For instance, one method utilized a mobile phase of acetonitrile and 0.06 M phosphate (B84403) buffer (pH 2.7) in a 48:52 (v/v) ratio, with UV detection at 254 nm. nih.gov Another approach used a mobile phase of methanol-water-triethylamine (75:25:0.5, v/v/v) with detection at 254 nm. ijpsonline.com

Sample preparation for HPLC analysis typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix. nih.govnih.govijpsonline.com LLE with solvents like n-hexane-isoamyl alcohol or ethylacetate is a common procedure. nih.govijpsonline.com

The following table summarizes the chromatographic conditions for different HPLC methods used for this compound analysis:

| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 mdpi.com |

| Column | 5 µm C6 silica, 250 x 4.60 mm I.D. | C18 ODS Hypersil, 5 µm, 250 mm x 4.6 mm I.D. | C18 |

| Mobile Phase | Acetonitrile-0.06 M phosphate buffer, pH 2.7 (48:52, v/v) | Acetonitrile-water (40:60, v/v) with 0.4% N,N,N',N'-tetramethylethylenediamine, pH 6.5 | Aqueous 0.1% (v/v) HClO4 and ACN with 0.1% (v/v) HClO4 |

| Flow Rate | 1.0 ml/min | Not specified | 1.5 mL/min |

| Detection | UV at 254 nm | UV | Diode Array Detection (DAD) at 258 ± 4 nm |

| Internal Standard | Triprolidine | Imipramine | Aniline Yellow |

Method Validation Parameters for Research Applications (Accuracy, Precision, Linearity, Quantification Limits)

To ensure the reliability of analytical data in research applications, methods for quantifying this compound must be rigorously validated. Key validation parameters include accuracy, precision, linearity, and limits of quantification (LOQ).

Accuracy is determined by comparing the measured concentration to a known true concentration and is often expressed as a percentage of recovery. For this compound, mean recoveries have been reported to be around 70.4%. nih.gov Another study reported accuracy for clozapine and its metabolites to be within ±15%. mdpi.com

Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (C.V.). Intra- and inter-day C.V. values for this compound have been reported to be ≤ 13.8% at concentrations between 50 and 1000 ng/ml. nih.gov Other methods have demonstrated precision with an RSD within the 15% range. mdpi.com

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Calibration curves for this compound have been shown to be linear within clinically relevant concentration ranges. nih.gov For example, one HPLC-UV method demonstrated linearity for clozapine and its metabolites from 50 to 1000 ng/mL. mdpi.com An LC-MS/MS method showed linearity from the LOQ up to 2,000 ng/mL with regression coefficients higher than 0.98. nih.gov

Limits of Quantification (LOQ) represent the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The LOQ for this compound has been reported to be 5 ng/ml by an HPLC-UV method. nih.gov An LC-MS/MS method reported an LOQ of 1.0 ng/mL in serum and 2.0 ng/mL in urine for this compound. nih.gov

The following table provides a summary of validation parameters from different studies:

| Parameter | Study 1 nih.gov | Study 2 mdpi.com | Study 3 nih.gov |

| Accuracy (% Recovery) | 70.4% | Within ±15% | Bias values below ±10% |

| Precision (CV%) | ≤ 13.8% | Within 15% | <10% (serum) |

| Linearity Range | Clinical concentrations | 50 - 1000 ng/mL | LOQ - 2000 ng/mL |

| LOQ | 5 ng/mL | ~50 ng/mL | 1.0 ng/mL (serum), 2.0 ng/mL (urine) |

Challenges in Analytical Fidelity: Preventing this compound Back-conversion

A significant challenge in the analysis of this compound is its potential to degrade or convert back to the parent drug, clozapine. mdpi.com This back-conversion can compromise the accuracy of the quantification of both compounds.

Studies have indicated that certain conditions during sample preparation and analysis can promote this instability. For instance, the use of strong bases like sodium hydroxide (B78521) (NaOH) during extraction has been shown to potentially lead to the retro-conversion of the N-oxide metabolite to clozapine. mdpi.com To mitigate this, some methods advocate for the use of milder bases like sodium carbonate (Na2CO3) for alkalinizing urine samples before extraction. mdpi.com

The stability of this compound in processed samples is also a critical consideration. Stability studies should be performed to assess the analyte's integrity under various storage and handling conditions, including freeze-thaw cycles and short- and long-term storage at different temperatures. mdpi.com One study that conducted such stability tests reported no tendency for back-conversion of the N-oxide metabolite to clozapine under their specific analytical conditions. mdpi.com Careful optimization of the mobile phase composition and pH can also contribute to the stability of the stationary phase and the analytes during chromatographic separation. mdpi.com

Metabolic Pathways and Biotransformation Dynamics of Clozapine 5 Oxide in Preclinical Systems

Enzymatic Formation of Clozapine (B1669256) 5-oxide from Clozapine in Hepatic Microsomal Systems

The biotransformation of clozapine into its major metabolite, clozapine 5-oxide, is a critical pathway in its hepatic metabolism. This N-oxidation reaction is catalyzed by two primary enzyme systems within liver microsomes: the Cytochrome P450 (CYP) superfamily and the Flavin-Containing Monooxygenase (FMO) system. nih.govnih.govnih.gov In vitro studies utilizing human liver microsomes and recombinant enzymes have been instrumental in elucidating the specific contributions of various enzyme isoforms to this metabolic process.

Multiple Cytochrome P450 isoforms are capable of catalyzing the N-oxidation of clozapine. pharmgkb.org However, their relative contributions vary significantly.

CYP3A4 : This isoform is consistently identified as a primary enzyme responsible for the formation of this compound. nih.govnih.govjpn.caoup.comtandfonline.com Studies using human liver microsomes have shown that the rate of clozapine N-oxide formation correlates significantly with CYP3A4 activity. nih.govnih.gov Furthermore, inhibitors of CYP3A4, such as ketoconazole (B1673606) and triacetyloleandomycin, have been shown to substantially decrease the production of this compound in vitro. nih.gov Some research suggests that at toxic concentrations of clozapine, the metabolic importance of CYP3A4 increases. capes.gov.br In studies with cDNA-expressed enzymes, CYP3A4 was found to exclusively catalyze N-oxide formation among the tested isoforms. capes.gov.br

CYP1A2 : While being a major enzyme in the N-demethylation pathway of clozapine, CYP1A2 also contributes to the formation of this compound. nih.govnih.govpharmgkb.orgtaylorandfrancis.com However, its role in N-oxidation is generally considered to be less prominent than its role in demethylation and less significant than that of CYP3A4 in the N-oxide pathway. jpn.canih.gov Despite this, significant correlations between CYP1A2 activity and the rate of clozapine N-oxide formation have been reported. nih.gov

CYP2C Subfamily (CYP2C9, CYP2C19, CYP2C8) : The involvement of the CYP2C subfamily in clozapine N-oxidation appears to be minor. In vitro studies have indicated that CYP2C19 and CYP2C8 can catalyze the formation of this compound, but to a lesser extent than CYP3A4 and CYP1A2. nih.govpharmgkb.org The role of CYP2C9 in this specific pathway is also considered modest. pharmgkb.orgnih.gov

CYP2E1 : The role of CYP2E1 is not well-established, with one in vitro study suggesting it is capable of generating the N-oxide metabolite pharmgkb.org, while another study using cDNA-expressed enzymes found it did not metabolize clozapine. capes.gov.br

Other CYP Isoforms (CYP3A5, CYP3A43) : Studies suggest that other members of the CYP3A family, namely CYP3A5 and CYP3A43, may also play a role in clozapine metabolism in vivo, including the formation of this compound. nih.govpharmgkb.orgnih.govnih.gov

Table 1: Relative Contribution of CYP Isoforms to this compound Formation

| CYP Isoform | Reported Contribution to this compound Formation | Supporting Evidence (Citation) |

|---|---|---|

| CYP3A4 | Major contributor; role may increase at higher clozapine concentrations. | nih.govnih.govoup.comcapes.gov.br |

| CYP1A2 | Contributes to formation, but role is generally considered less than CYP3A4. | nih.govtaylorandfrancis.comnih.gov |

| CYP2C19 | Minor contributor. | nih.govpharmgkb.org |

| CYP2C9 | Minor contributor. | pharmgkb.orgnih.gov |

| CYP2D6 | Minor contributor. | pharmgkb.orgnih.gov |

| CYP3A5 | Contributes to formation. | nih.govpharmgkb.orgnih.gov |

The FMO system, particularly FMO3, is a significant contributor to the N-oxygenation of clozapine, independent of the CYP450 system. nih.govnih.govmdpi.com FMOs are microsomal enzymes that, like CYPs, require NADPH and molecular oxygen to metabolize xenobiotics. turkjps.org The involvement of FMO in clozapine N-oxidation has been demonstrated through several lines of evidence in preclinical systems:

Inhibition studies : The reaction is inhibited by methimazole, a known FMO inhibitor. nih.gov

Heat inactivation : The enzymatic activity is sensitive to heat treatment, a characteristic of FMO enzymes, and can be protected from this thermal degradation by the presence of NADPH. nih.govnih.gov

Purified Enzymes : Studies using purified human FMO3 have confirmed its ability to catalyze the N-oxidation of clozapine. nih.gov

Kinetic Analysis : The Michaelis-Menten constant (Km) for clozapine N-oxidation catalyzed by purified human FMO3 was determined to be similar to the value obtained in human liver microsomal preparations, further supporting its role. nih.gov

Cytochrome P450 Isoform Contributions (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, CYP3A5, CYP3A43)

In Vivo Interconversion of this compound to Clozapine in Animal Models

A notable characteristic of this compound is its ability to be converted back to the parent compound, clozapine. This phenomenon, known as back-metabolization or interconversion, has been observed in vivo in various preclinical and clinical settings. ncats.ioresearchgate.netnih.gov

The precise enzymatic mechanisms responsible for the reduction of this compound back to clozapine are not fully elucidated. Early in vitro work suggested that the reduction could occur in the presence of NADPH, but the specific enzyme system was not identified. helsinki.fi More recent research has implicated the Cytochrome P450 system in this reductive process. An in vitro study demonstrated that various CYP isoforms, including CYP3A4, CYP1A1, and CYP1B1, can catalyze the reduction of this compound to clozapine. tandfonline.com This finding is significant as it indicates that CYP enzymes can participate in a metabolic cycling of clozapine and its N-oxide, a process that was associated with the formation of reactive oxygen species in the experimental system. tandfonline.com

Characterization of Back-Metabolization Pathways

Influence of Co-administered Substances and Environmental Factors on this compound Metabolism in Preclinical Models

The metabolism of clozapine, including the formation of this compound, is susceptible to modulation by co-administered drugs and environmental factors, primarily through interactions with the CYP450 system. nih.govpharmgkb.orgjpn.canih.gov

Enzyme Inhibition : In preclinical models, potent inhibitors of the primary metabolizing enzymes can significantly alter this compound formation.

CYP3A4 inhibitors like ketoconazole and triacetyloleandomycin have been shown to strongly inhibit the production of this compound in human liver microsomes. nih.govtandfonline.com

CYP1A2 inhibitors , such as fluvoxamine (B1237835) and ciprofloxacin, also inhibit clozapine metabolism. nih.govpharmgkb.orgresearchgate.net While their primary impact is on the N-demethylation pathway, they can also affect the N-oxidation route. nih.gov Caffeine is another substance known to inhibit CYP1A2. nih.gov

Enzyme Induction : Substances that induce CYP enzymes can increase the rate of clozapine metabolism.

CYP1A2 inducers , such as polycyclic aromatic hydrocarbons found in tobacco smoke, are known to increase the clearance of clozapine, which involves both the N-demethylation and N-oxidation pathways. nih.govkglmeridian.com

Inflammation : Preclinical data suggest that pro-inflammatory cytokines can down-regulate the expression of CYP1A2, which could potentially decrease the formation of clozapine metabolites, including the N-oxide. pharmgkb.org

Table 2: Factors Influencing Clozapine Metabolism in Preclinical Models

| Factor | Substance/Condition | Mechanism | Effect on Clozapine Metabolism | Citation |

|---|---|---|---|---|

| Inhibition | Ketoconazole | CYP3A4 Inhibition | Decreased formation of this compound. | nih.govtandfonline.com |

| Inhibition | Fluvoxamine | CYP1A2/CYP3A4 Inhibition | Inhibition of demethylation and N-oxidation. | nih.gov |

| Inhibition | Ciprofloxacin | CYP1A2 Inhibition | Inhibition of metabolism. | pharmgkb.orgresearchgate.net |

| Induction | Tobacco Smoke Components | CYP1A2 Induction | Increased clozapine metabolism. | nih.govkglmeridian.com |

| Physiological | Inflammation | CYP1A2 Down-regulation | Potential decrease in metabolism. | pharmgkb.org |

Pharmacological Investigations of Clozapine 5 Oxide and Its Neurobiological Impact

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) as a Research Tool

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a significant advancement in chemogenetic technology, providing researchers with the ability to remotely and selectively control the activity of specific cell populations in living organisms. news-medical.neteneuro.org These engineered G protein-coupled receptors (GPCRs) are designed to be unresponsive to their natural, endogenous ligands. news-medical.net Instead, they are activated by synthetic, pharmacologically inert molecules, often referred to as "designer drugs." tocris.comnih.gov This "lock-and-key" system allows for precise manipulation of GPCR signaling pathways, which are central to a vast array of physiological processes. eneuro.orgfrontiersin.org

The application of DREADD technology has revolutionized neuroscience research. frontiersin.org By using viral vectors to introduce the gene encoding a specific DREADD into target cells, often defined by their genetic profile, scientists can achieve cell-type-specific modulation of neuronal activity. news-medical.net The subsequent administration of a designer drug, like Clozapine (B1669256) 5-oxide (CNO), allows for the activation or inhibition of these targeted neurons, depending on the G-protein pathway (e.g., Gq, Gi, or Gs) to which the DREADD is coupled. news-medical.nettocris.com This approach enables the investigation of the causal roles of specific neural circuits in complex behaviors and the pathophysiology of various disorders, including epilepsy, metabolic diseases, and psychiatric conditions. news-medical.netfrontiersin.org DREADDs offer advantages over other neuromodulatory techniques, such as optogenetics, by allowing for less invasive, longer-lasting modulation of cellular activity without the need for implanted fiber-optic arrays. news-medical.neteneuro.org

Exploration of Off-target Effects of Clozapine 5-oxide on Endogenous Neuroreceptors

The utility of this compound (CNO) as a specific DREADD agonist is complicated by its off-target effects, which stem from two primary sources: the intrinsic, albeit weaker, binding of CNO itself to endogenous receptors, and the more significant pharmacological activity of its metabolite, clozapine. eneuro.orgwikipedia.orgbiorxiv.org Research has shown that CNO can act as a competitive inhibitor at a range of neurotransmitter receptors. elifesciences.orgelifesciences.org The back-metabolism of CNO to clozapine introduces a compound with high affinity for a wide spectrum of receptors, including dopaminergic, serotonergic, cholinergic, and adrenergic subtypes. eneuro.orgnih.gov This lack of inertness means that systemic administration of CNO can lead to widespread, non-DREADD-mediated neurobiological and behavioral effects, confounding the interpretation of experimental results. eneuro.orgbiorxiv.org

Studies have identified this compound (CNO) as a competitive inhibitor of dopaminergic D1 and D2 receptors. biorxiv.orgelifesciences.orgelifesciences.org However, the more pronounced off-target dopaminergic effects are mediated by its metabolite, clozapine. Clozapine possesses a complex interaction profile with the dopamine (B1211576) receptor family. psychscenehub.com It acts as an antagonist at D1, D2, D3, D4, and D5 receptors, but with a notably lower affinity for the D2 receptor compared to first-generation antipsychotics. drugbank.comnih.govbiorxiv.org Its affinity for the D4 receptor is considerably higher than for the D2 receptor. nih.govmdpi.com This unique binding profile is central to clozapine's "atypical" classification. nih.gov The antagonism at these various dopamine receptors can influence a wide range of functions, including motor control, cognition, and emotional behavior. nih.gov

Table 1: Clozapine Interaction with Dopaminergic Receptors

| Receptor | Interaction Type | Binding Affinity (Ki, nM) |

|---|---|---|

| D1 | Antagonist | 270 drugbank.comnih.govdroracle.ai |

| D2 | Antagonist | 160 drugbank.comnih.govdroracle.ai |

| D3 | Antagonist | 555 drugbank.comnih.govdroracle.ai |

| D4 | Antagonist | 24 drugbank.comnih.govdroracle.ai |

This compound (CNO) has been shown to be a competitive inhibitor at several serotonin (B10506) receptors, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2B. biorxiv.orgelifesciences.orgelifesciences.org The conversion of CNO to clozapine introduces a potent serotonergic agent. Clozapine is an antagonist at multiple serotonin receptors, with a particularly high affinity for the 5-HT2A receptor. drugbank.comnih.govdroracle.ai This strong 5-HT2A antagonism is a hallmark of atypical antipsychotics and is thought to contribute significantly to their therapeutic effects and distinct side-effect profile compared to older medications. biorxiv.org Clozapine also interacts with 5-HT1A receptors, where it may act as a partial agonist, and antagonizes 5-HT2C receptors. nih.govfrontiersin.org These interactions are crucial as the serotonergic system is deeply involved in regulating mood, cognition, and cortical dopamine release. frontiersin.org

Table 2: Clozapine Interaction with Serotonergic Receptors

| Receptor | Interaction Type | Binding Affinity (Ki, nM) |

|---|---|---|

| 5-HT1A | Partial Agonist / Antagonist | 120 drugbank.comnih.govdroracle.ai |

| 5-HT2A | Antagonist | 5.4 drugbank.comnih.govdroracle.ai |

| 5-HT2B | Antagonist | N/A |

Direct interactions of this compound (CNO) with muscarinic receptors have been described, with reports identifying it as a competitive inhibitor of M1, M2, M3, and M4 subtypes. biorxiv.orgelifesciences.orgelifesciences.org However, studies characterize CNO as a weak inhibitor across all muscarinic receptors. nih.govresearchgate.net In contrast, its metabolite, clozapine, has well-documented interactions with the muscarinic cholinergic system, acting as an antagonist at M1, M2, M3, and M5 receptors and a partial agonist at the M4 receptor. nih.govnih.govmdpi.com The anticholinergic effects resulting from the blockade of these receptors, particularly the M1 receptor, are significant. drugbank.com

Table 3: Clozapine Interaction with Muscarinic Cholinergic Receptors

| Receptor | Interaction Type | Binding Affinity (Ki, nM) |

|---|---|---|

| M1 | Antagonist / Partial Agonist | 6.2 drugbank.comnih.govdroracle.ai |

| M2 | Antagonist / Partial Agonist | N/A |

| M3 | Antagonist | N/A |

| M4 | Partial Agonist | N/A |

This compound (CNO) has been reported to act as a competitive inhibitor at α1A and α2A adrenergic receptors. biorxiv.orgelifesciences.orgelifesciences.org The conversion to clozapine results in a compound with potent antagonistic activity at these receptors. nih.gov Clozapine demonstrates a high binding affinity for the α1A-adrenergic receptor and also antagonizes the α2A-adrenergic receptor. drugbank.comnih.govdroracle.ai Blockade of these receptors, particularly α1-adrenergic receptors, is associated with significant physiological effects. drugbank.com

Table 4: Clozapine Interaction with Adrenergic Receptors

| Receptor | Interaction Type | Binding Affinity (Ki, nM) |

|---|---|---|

| α1A | Antagonist | 1.6 drugbank.comnih.govdroracle.ai |

| α2A | Antagonist | 90 drugbank.comnih.govdroracle.ai |

Histaminergic Receptor Interactions (H1)

This compound demonstrates notable interactions with the histaminergic system, specifically the H1 receptor. In vitro studies have identified this compound as a competitive inhibitor at several neurotransmitter receptors, including the histaminergic H1 receptor. biorxiv.orgelifesciences.org Research exploring the properties of clozapine and its metabolites at the four human histaminergic receptors has been conducted, although the parent compound, clozapine, is known to be a very potent H1 receptor inverse agonist. researchgate.netdrugbank.commdpi.com The interaction of this compound with the H1 receptor is a component of its broader, complex pharmacological profile, which also includes interactions with dopaminergic, serotonergic, and adrenergic receptors. frontiersin.orgnih.gov

Neurochemical Modulation by this compound in Preclinical Brain Regions

Investigations in preclinical models have demonstrated that this compound can significantly modulate the neurochemistry of specific brain regions. These effects are particularly evident in the glutamatergic, dopaminergic, and serotonergic systems. It is important to note that some in vivo effects of this compound may be attributable to its metabolic conversion back to clozapine. frontiersin.orgfrontiersin.org

This compound administration has been shown to induce significant changes in neurometabolite levels in the brain. frontiersin.orgfrontiersin.org Magnetic resonance spectroscopy (MRS) experiments in rats revealed that this compound can reduce glutamate (B1630785) levels in the dorsal striatum. frontiersin.orgfrontiersin.orgresearchgate.net One study reported a 9% decrease in glutamate concentration in this region. frontiersin.org

Furthermore, these studies have identified effects on other key brain metabolites. In the prefrontal cortex, this compound was found to decrease levels of creatine (B1669601) + phosphocreatine (B42189) (Cr+PCr) by 11% and increase the signal for N-acetylaspartate + N-acetylaspartylglutamate (NAA+NAAG) by 14%. frontiersin.org In contrast, another study noted that this compound can increase glutamate in the nucleus accumbens core. caymanchem.com The parent compound, clozapine, has also been shown to reverse dysfunction in glutamatergic neurons derived from clozapine-responsive schizophrenia patients, suggesting a broader role for this chemical family in modulating the glutamate system. nih.gov

Table 1: Effect of this compound on Neurometabolite Concentrations in Rat Brain

| Brain Region | Metabolite | Percentage Change | Finding |

| Dorsal Striatum | Glutamate (Glu) | -9% | Significant Decrease frontiersin.org |

| Dorsal Striatum | Total Glutamate + Glutamine (Glx) | -7% | Significant Decrease frontiersin.org |

| Prefrontal Cortex | Creatine + Phosphocreatine (Cr+PCr) | -11% | Significant Decrease frontiersin.org |

| Prefrontal Cortex | N-acetylaspartate + N-acetylaspartylglutamate (NAA+NAAG) | +14% | Significant Increase frontiersin.org |

This compound influences dopaminergic pathways, in part by attenuating stimulated dopamine release. nih.gov Using fast-scan cyclic voltammetry in rats, researchers found that pretreatment with this compound significantly attenuated the increase in evoked dopamine caused by d-amphetamine. nih.gov This effect on dopamine neurotransmission aligns with behavioral findings where the compound attenuated d-amphetamine-induced hyperlocomotion. nih.gov

The in vivo conversion of this compound to clozapine can also result in the occupancy of dopamine D2/3 receptors. frontiersin.orgnih.govfrontiersin.org Studies using positron emission tomography (PET) with [¹⁸F]fallypride, a high-affinity radioligand for D2/3 receptors, have shown that this compound administration leads to a dose-dependent reduction in the binding potential of these receptors in the prefrontal cortex and striatum, indicating receptor occupancy. nih.govfrontiersin.org Additionally, research has pointed to the neuroprotective effects of this compound on dopaminergic neurons in models of neurotoxicity. nih.govnih.gov

This compound is known to modulate the serotonin system, particularly through its actions on 5-HT2 receptors. scbt.comsigmaaldrich.comnih.gov Studies have shown that treatment with this compound can lead to a significant decrease in 5-HT2 receptor density in primary cortical cells. scbt.comnih.gov

In addition to affecting receptor protein levels, this compound also influences gene expression within the serotonergic system. Research on primary cortical cells from rats demonstrated that the compound, along with its parent drug clozapine, led to a significant reduction in 5-HT2A receptor mRNA levels. nih.gov While this compound is considered less potent than clozapine and another metabolite, N-desmethylclozapine, in antagonizing 5-HT-stimulated phosphoinositide hydrolysis, its ability to reduce both receptor density and mRNA expression points to a clear modulatory role. nih.gov Furthermore, in vivo studies suggest that after conversion to clozapine, it can occupy serotonin 5-HT2A receptors. frontiersin.org

Table 2: Effects of this compound on the 5-HT2 Receptor System in Rat Primary Cortical Cells

| Parameter | Effect | Observation |

| 5-HT2 Receptor Density | Decrease | Significant reduction compared to control. nih.gov |

| 5-HT2A Receptor mRNA Levels | Decrease | Significant reduction compared to control. nih.gov |

Influence on Dopaminergic Neurotransmission (e.g., Evoked Dopamine)

In Vitro Receptor Binding Profiles of this compound

In vitro binding assays have provided a detailed, though complex, picture of this compound's affinity for a range of neuroreceptors. These studies confirm that while it is a metabolite, it is not pharmacologically inert and possesses its own binding characteristics.

Research indicates that this compound has a high affinity for certain receptor subtypes. cambridge.org Specifically, in vitro assays have highlighted its high affinity for both the muscarinic M1 and serotonin 5-HT2A receptors. cambridge.org It has also been characterized as a competitive inhibitor at a number of receptors, including histaminergic H1; serotonergic 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2B; muscarinic M1, M2, M3, and M4; adrenergic α1A and α2A; and dopaminergic D1 and D2 receptors. biorxiv.orgelifesciences.org

In studies examining its effect on 5-HT1C receptor-mediated phosphoinositide hydrolysis, this compound was found to be less potent than clozapine and N-desmethylclozapine. nih.gov Its primary recognition in some pharmacological contexts is as a 5-HT2 serotonin receptor antagonist. sigmaaldrich.com It is also widely known as a key activator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) that are derived from human muscarinic acetylcholine (B1216132) receptors. caymanchem.comtaylorandfrancis.com

Table 3: Summary of In Vitro Receptor Interactions for this compound

| Receptor Family | Receptor Subtype | Reported Interaction | Reference(s) |

| Serotonergic | 5-HT1A | Competitive Inhibitor | biorxiv.orgelifesciences.org |

| 5-HT1B | Competitive Inhibitor | biorxiv.orgelifesciences.org | |

| 5-HT1C | Weak Antagonist | nih.gov | |

| 5-HT2 / 5-HT2A | High Affinity; Antagonist; Competitive Inhibitor | sigmaaldrich.combiorxiv.orgelifesciences.orgnih.govcambridge.org | |

| 5-HT2B | Competitive Inhibitor | biorxiv.orgelifesciences.org | |

| Muscarinic | M1 | High Affinity; Competitive Inhibitor | biorxiv.orgelifesciences.orgcambridge.org |

| M2 | Competitive Inhibitor | biorxiv.orgelifesciences.org | |

| M3 | Competitive Inhibitor | biorxiv.orgelifesciences.org | |

| M4 | Competitive Inhibitor | biorxiv.orgelifesciences.org | |

| Histaminergic | H1 | Competitive Inhibitor | researchgate.netbiorxiv.orgelifesciences.org |

| Dopaminergic | D1 | Competitive Inhibitor | biorxiv.orgelifesciences.org |

| D2 | Competitive Inhibitor | biorxiv.orgelifesciences.org | |

| Adrenergic | α1A | Competitive Inhibitor | biorxiv.orgelifesciences.org |

| α2A | Competitive Inhibitor | biorxiv.orgelifesciences.org |

Preclinical Research Models and Methodological Paradigms Utilizing Clozapine 5 Oxide

In Vitro Cellular and Subcellular Models for Metabolic and Receptor Studies

In vitro models are fundamental for dissecting the molecular and cellular mechanisms of drug action and metabolism in a controlled environment. emulatebio.com These systems, ranging from subcellular fractions to complex cell cultures, allow for detailed investigation into the biochemical pathways involving Clozapine (B1669256) 5-oxide.

Cultured Primary Neurons and Neuroblastoma Cell Lines

While direct studies focusing on Clozapine 5-oxide in cultured neuronal cells are not extensively detailed in the provided literature, these models are critical for investigating the parent compound, clozapine, and offer a relevant paradigm for its metabolites. Differentiated human neuroblastoma cell lines, such as SK-N-SH, are frequently used as they express many of the neurotransmitter receptors that are targets for antipsychotic drugs. oup.com Research using these cells has been instrumental in identifying specific proteins that are oxidized following clozapine treatment, suggesting that oxidative stress is a key mechanism of its action. oup.comoup.comnih.gov Studies have shown that clozapine can induce the production of reactive oxygen species (ROS) in neuroblastoma cells. oup.commdpi.com

Furthermore, adult neural stem cells (NSCs) have been employed to study the neuroprotective properties of clozapine. portlandpress.com In these models, clozapine has been shown to protect against ketamine-induced cell death. portlandpress.com Given that this compound is a major metabolite, these cellular models represent a crucial platform for future research to determine if it shares, modulates, or has distinct effects from clozapine on neuronal viability, oxidative stress, and other cellular processes.

Hepatic and Cardiac Microsomal Preparations

Hepatic microsomal preparations are instrumental in studying the metabolism of clozapine. In vitro studies using human liver microsomes have established that clozapine is extensively metabolized into stable products, including this compound (also referred to as clozapine N-oxide). nih.gov The formation of this compound is primarily catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.nettandfonline.com

Specifically, CYP3A4 has been identified as a major enzyme responsible for N-oxidation, with CYP1A2 also contributing. tandfonline.comhelsinki.fi Investigations across multiple human liver microsomal preparations revealed significant variability in the rate of metabolite formation. The production of this compound ranged from 1.5% to 20.5% of the total metabolized clozapine. nih.gov These studies also demonstrated that the N-oxidation process is dependent on multiple P450 isoforms and can be inhibited by ketoconazole (B1673606), a known CYP3A4 inhibitor. nih.gov Interestingly, the N-oxide metabolite can be readily reduced back to the parent clozapine compound in the presence of NADPH, a process that is inhibited by ascorbic acid. nih.gov There is no specific information available regarding the use of cardiac microsomal preparations for studying this compound metabolism in the provided search results.

| Parameter | Finding | Primary Enzymes Involved | Reference |

|---|---|---|---|

| Metabolite Formation Range | 1.5% - 20.5% of total metabolized clozapine | CYP3A4, CYP1A2, and other P450 isoforms | nih.gov |

| Reversibility | This compound can be reduced back to clozapine |

In Vivo Animal Models (Rodents, Non-Human Primates) for Systems-Level Investigations

In vivo animal models are indispensable for understanding the complex, systems-level effects of compounds like this compound, bridging the gap between cellular studies and potential human applications. europa.eu Rodents and non-human primates are the most common models used to evaluate its pharmacokinetics, behavioral effects, and impact on central nervous system activity, particularly in the context of DREADD technology. researchgate.netnih.govbiorxiv.org

Pharmacokinetic and Distribution Studies in Animal Brain and Cerebrospinal Fluid

The pharmacokinetic profile of this compound (CNO) and its distribution into the central nervous system have been characterized in both rodents and non-human primates. A key finding across species is the in vivo back-conversion of CNO to its parent compound, clozapine, which has significant implications for the interpretation of DREADD-based studies. researchgate.netnih.gov

In mice, following intraperitoneal injection, CNO is detected in the plasma, cerebrospinal fluid (CSF), and brain tissue. researchgate.net It also undergoes back-conversion to clozapine, which accumulates in brain tissue. researchgate.net Although CNO itself enters the brain, its free concentration in the CSF may be just within the range required to directly activate DREADD receptors. researchgate.net

A comprehensive pharmacokinetic study in rhesus monkeys following subcutaneous administration of CNO showed that it reached maximum concentrations in plasma and CSF within two hours. nih.govnih.gov This study also revealed that CNO is a substrate for the P-glycoprotein (Pgp) efflux transporter at the blood-brain barrier, which actively limits its penetration into the CNS. nih.govnih.gov Crucially, the study confirmed the metabolism of CNO to clozapine and N-desmethylclozapine in monkeys, with concentrations of clozapine detected in the CSF that are sufficient to activate various receptors, including DREADDs. nih.govnih.gov

| Animal Model | Key Finding | Reference |

|---|---|---|

| Mice | CNO is back-converted to clozapine, which accumulates in brain tissue. Free CNO levels in CSF are within range to activate hM4Di directly. | researchgate.net |

| Rhesus Monkeys | CNO reaches peak plasma and CSF concentrations within 2 hours. It is a substrate for the P-glycoprotein (Pgp) efflux pump, limiting CNS entry. | nih.govnih.gov |

| Rhesus Monkeys | CNO is metabolized to clozapine and N-desmethylclozapine, with resulting clozapine concentrations in the CSF being pharmacologically active. | nih.gov |

Advanced Neuroimaging Techniques (PET, MRS) in Preclinical this compound Research

Advanced in vivo neuroimaging techniques, specifically Positron Emission Tomography (PET) and Magnetic Resonance Spectroscopy (MRS), have been pivotal in elucidating the neuropharmacological profile of this compound (also known as Clozapine N-oxide or CNO) in preclinical models. These methodologies have provided critical insights into the compound's interactions with endogenous neural systems, challenging the initial assumption of its biological inertness, particularly in the context of its widespread use as an activator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). nih.govresearchgate.netfrontiersin.org Research employing these techniques has demonstrated that CNO administration leads to measurable downstream effects on neuroreceptor occupancy and brain metabolite concentrations, largely attributed to its in vivo retro-conversion to Clozapine. nih.govfrontiersin.orgjst.go.jpnih.gov

Positron Emission Tomography (PET) Findings

PET imaging studies in rats have been instrumental in quantifying the in vivo occupancy of central nervous system receptors following the administration of CNO. nih.govsdu.dk These studies were designed to test the hypothesis that CNO, likely through its conversion to Clozapine, could bind to native receptors for which Clozapine has known affinity, such as dopamine (B1211576) and serotonin (B10506) receptors. frontiersin.org

In one key study, researchers used the radioligand [¹⁸F]fallypride, which binds to dopamine D₂/D₃ receptors, to measure receptor availability. nih.govfrontiersin.org The findings revealed a dose-dependent effect of CNO on the binding potential (BP_ND) of [¹⁸F]fallypride in various brain regions. nih.gov For instance, a notable reduction in [¹⁸F]fallypride binding was observed in the dorsal and ventral striatum. nih.govfrontiersin.org Similarly, ex vivo experiments using the radioligand [¹⁸F]MH.MZ for serotonin 5-HT₂ₐ receptors also showed dose-dependent occupancy after CNO administration. researchgate.netfrontiersin.org

These PET findings confirm that systemically administered CNO results in significant occupancy of endogenous dopamine D₂/D₃ and serotonin 5-HT₂ₐ receptors in the living rat brain. nih.govfrontiersin.org This demonstrates that CNO is not biologically inert and exerts off-target effects at concentrations commonly used in preclinical DREADD experiments. sdu.dk

Table 1: Effect of this compound (CNO) on Dopamine D₂/D₃ Receptor Availability ([¹⁸F]fallypride BP_ND) in Rat Brain

| Brain Region | CNO Dose | Mean BP_ND (± SD) | % Occupancy / Change from Vehicle |

|---|---|---|---|

| Prefrontal Cortex | Vehicle | 0.72 ± 0.18 | - |

| 2 mg/kg | 0.46 ± 0.14 | ↓ 36% | |

| Dorsal Striatum | Vehicle | 4.83 ± 0.91 | - |

| 8 mg/kg | 3.19 ± 0.57 | ↓ 34% | |

| Ventral Striatum | Vehicle | 3.11 ± 0.65 | - |

| 8 mg/kg | 2.29 ± 0.25 | ↓ 26% |

Data sourced from Bærentzen et al., 2019. nih.govfrontiersin.org

Magnetic Resonance Spectroscopy (MRS) Findings

In parallel with PET studies, Magnetic Resonance Spectroscopy (MRS) has been employed to investigate whether CNO administration alters the concentrations of key brain metabolites. nih.govresearchgate.net MRS allows for the non-invasive quantification of neurochemicals such as glutamate (B1630785) (Glu), N-acetylaspartate (NAA), and creatine (B1669601) (Cr) in vivo.

Preclinical research using MRS in rats has shown that CNO can significantly alter the neurochemical profile in specific brain regions. nih.gov Following CNO administration, a significant reduction in the glutamate signal was observed in the dorsal striatum. nih.govresearchgate.net In the prefrontal cortex, the same study noted a decrease in the combined signal of creatine and phosphocreatine (B42189) (Cr+PCr) and an increase in the signal for N-acetylaspartate and N-acetylaspartylglutamate (NAA+NAAG). nih.govresearchgate.net

These findings indicate that CNO administration, and its subsequent conversion to Clozapine, impacts neurometabolite levels, including a reduction in striatal glutamate. nih.gov This modulation of the glutamate system, a key excitatory neurotransmitter pathway, further underscores the significant, off-target central nervous system activity of CNO. nih.govnih.gov

Table 2: Neurometabolite Concentration Changes in Rat Brain Following this compound (CNO) Administration

| Brain Region | Metabolite | Effect of 2 mg/kg CNO | % Change from Vehicle |

|---|---|---|---|

| Prefrontal Cortex | Cr+PCr | Decrease | ↓ 11% |

| NAA+NAAG | Increase | ↑ 14% | |

| Dorsal Striatum | Glutamate | Decrease | ↓ 9% |

| Glutamate + Glutamine | Decrease | ↓ 7% |

Data sourced from Bærentzen et al., 2019. nih.govfrontiersin.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (Clozapine N-oxide, CNO) |

| Clozapine |

| [¹⁸F]fallypride |

| [¹⁸F]MH.MZ |

| Glutamate (Glu) |

| Creatine (Cr) |

| Phosphocreatine (PCr) |

| N-acetylaspartate (NAA) |

| N-acetylaspartylglutamate (NAAG) |

| Dopamine |

Reactive Metabolite Formation and Biochemical Pathways of Clozapine 5 Oxide

Generation of Reactive Oxygen Species (ROS) via Clozapine (B1669256)/Clozapine 5-oxide Cycling

Recent research has uncovered a metabolic cycling process between clozapine and its N-oxide metabolite that contributes to cellular oxidative stress through the production of Reactive Oxygen Species (ROS). researchgate.netnih.gov This cycling involves the initial oxidation of clozapine to clozapine 5-oxide, followed by the reduction of this compound back to the parent compound, clozapine. ztas.comnih.gov

The reduction of this compound back to clozapine is a critical step that has been associated with a concentration-dependent increase in ROS formation. nih.gov This process, catalyzed by specific cytochrome P450 enzymes, implicates metabolic cycling as a potential mechanism for clozapine-induced toxicity, distinct from the formation of other known reactive intermediates like the nitrenium ion. researchgate.netnih.gov The generation of ROS during this cycle can overwhelm cellular antioxidant defenses, leading to oxidative damage to cellular components. researchgate.net The heart is considered particularly vulnerable to this type of oxidative stress due to its relatively limited antioxidant capacity compared to the liver. researchgate.net

Role of Specific Cytochrome P450 Isoforms in Reactive Metabolite Production

The metabolism of clozapine is complex, involving multiple cytochrome P450 (CYP) isoforms that catalyze its conversion to various metabolites, including the N-oxide and N-desmethyl derivatives. ztas.comjpn.ca The formation of this compound (clozapine-N-oxide) is predominantly catalyzed by the CYP3A4 isoform. ztas.comnih.govcapes.gov.br While isoforms like CYP1A2 are primarily involved in the N-demethylation pathway to form N-desmethylclozapine, several CYPs have been identified as participants in the metabolic cycling that produces ROS. nih.govnih.govjpn.ca

In vitro studies have demonstrated that various CYP isoforms can catalyze the reduction of this compound back to clozapine. This reductive process, particularly when mediated by CYP3A4, CYP1B1, and CYP1A1, has been directly linked to the concentration-dependent formation of reactive species. nih.gov Interestingly, the formation of ROS did not correlate with the production of known reactive intermediates trapped as glutathione (B108866) conjugates, suggesting that the ROS are generated as a consequence of the futile cycling itself. nih.gov Extrahepatic isoforms such as CYP2J2 and CYP1B1 have also been shown to form this compound. nih.gov

| CYP Isoform | Role in Clozapine/Clozapine 5-oxide Metabolism | Associated Reactive Species Production |

|---|---|---|

| CYP1A2 | Primarily N-demethylation of clozapine; also involved in the reduction of this compound back to clozapine. nih.govnih.govjpn.ca | Associated with ROS production during reduction of this compound. nih.gov |

| CYP3A4 | Predominantly catalyzes the formation of this compound from clozapine; also reduces this compound back to clozapine. ztas.comnih.govcapes.gov.br | Associated with concentration-dependent ROS production during both the formation of this compound and its reduction back to clozapine. nih.gov |

| CYP1B1 | Catalyzes formation of this compound and N-desmethylclozapine; also reduces this compound to clozapine. nih.gov | Associated with concentration-dependent ROS production during reduction of this compound. nih.gov |

| CYP2C19 | Contributes to N-demethylation of clozapine. jpn.cacapes.gov.br | Not associated with ROS production in studies focusing on metabolite cycling. nih.gov |

| CYP2D6 | Minor role in clozapine metabolism. nih.govjpn.ca | Not specified in relation to ROS cycling. |

| CYP2J2 | Extrahepatic isoform involved in forming this compound and N-desmethylclozapine. nih.gov | Not specified in relation to ROS cycling. |

Biochemical Consequences of Reactive Metabolite Formation in Preclinical Systems

The formation of reactive metabolites from clozapine, including those generated via this compound cycling and the putative nitrenium ion, has significant biochemical consequences observed in various preclinical models. A primary consequence is the covalent binding of these reactive intermediates to cellular macromolecules, particularly proteins. acs.orgnih.gov

In vitro and in vivo studies have demonstrated that clozapine can be bioactivated to a reactive metabolite, likely a nitrenium ion, which irreversibly binds to proteins in both hepatic and cardiac tissues. acs.org This bioactivation can be catalyzed by myeloperoxidase in neutrophils, leading to the formation of a cytotoxic metabolite. mdpi.comnih.gov This process is accompanied by a significant depletion of intracellular reduced glutathione (GSH), a key cellular antioxidant. nih.govjst.go.jp The depletion of GSH compromises the cell's ability to defend against oxidative stress, rendering it more susceptible to damage. jst.go.jp In preclinical cell systems, such as HL-60 cells undergoing granulocytic differentiation, the reactive metabolite of clozapine induced rapid cytotoxicity, an effect that was attenuated by the addition of exogenous glutathione. jst.go.jp In contrast, this compound itself was found to be non-cytotoxic in similar in vitro assays. nih.gov

| Biochemical Consequence | Preclinical System/Model | Key Findings | Reference |

|---|---|---|---|

| Covalent Binding to Proteins | Murine hepatic and cardiac tissue; human neutrophils | Irreversible binding of clozapine-derived metabolites to multiple proteins, indicating the formation of a highly reactive intermediate. | acs.orgnih.gov |

| Cytotoxicity | Polymorphonuclear and mononuclear leukocytes; HL-60 cells | The reactive metabolite, but not clozapine or this compound itself, induced cell death. Cytotoxicity was dependent on a metabolizing system (e.g., peroxidase/H₂O₂). | nih.govjst.go.jp |

| Depletion of Glutathione (GSH) | Neutrophils; HL-60 cells | Bioactivation of clozapine to its reactive metabolite was associated with a significant decrease in intracellular GSH levels. | nih.govjst.go.jp |

| Generation of Reactive Oxygen Species (ROS) | In vitro CYP supersomes | Cycling between clozapine and this compound, catalyzed by CYP isoforms (CYP3A4, CYP1A1, CYP1B1), resulted in concentration-dependent ROS production. | nih.gov |

Emerging Research Frontiers and Future Directions in Clozapine 5 Oxide Studies

Development of Novel Chemogenetic Actuators and Comparative Research

The initial premise of the DREADD system was that CNO is a pharmacologically inert ligand that exclusively activates the engineered receptors. taylorandfrancis.comnih.gov However, a growing body of evidence has challenged this assumption, revealing that CNO has poor brain permeability and can be metabolized back into clozapine (B1669256) in vivo. frontiersin.orgnih.gov Clozapine itself is a potent psychoactive drug with a broad receptor binding profile, which complicates the interpretation of DREADD-based studies. frontiersin.orgsfn.org These findings have catalyzed the development and comparative analysis of a new generation of DREADD actuators designed to overcome the shortcomings of CNO.

Several novel actuators have emerged, each with distinct properties:

Compound 21 (C21): Developed as a second-generation DREADD agonist, C21 was designed to have improved brain penetrance and not undergo back-metabolism to clozapine. elifesciences.org However, subsequent studies have shown that C21 itself can have off-target effects, modulating sleep patterns in mice even in the absence of DREADD receptors, similar to CNO. elifesciences.orgox.ac.uknih.gov

Deschloroclozapine (DCZ): This third-generation agonist has demonstrated high potency, selectivity, and excellent brain permeability. jst.go.jpbiorxiv.org Studies in rats and nonhuman primates have shown that DCZ can effectively activate DREADDs at significantly lower doses than CNO, with a rapid onset of action. jst.go.jpbiorxiv.orgfrontiersin.org Its efficacy in oral administration also presents an advantage for chronic studies. biorxiv.org

JHU37160 (J60): This is another promising second-generation agonist developed to have more favorable properties than CNO. researchgate.net Comparative studies have shown that JHU37160 can be potent, but have also highlighted the potential for non-specific behavioral effects at higher doses, underscoring the continued need for rigorous control experiments regardless of the actuator used. researchgate.netresearchgate.netnih.gov

Perlapine: This compound has also been identified as a potent DREADD agonist. nih.gov However, its structural similarity to other sedative compounds raises considerations for its use in behavioral studies, particularly those examining sleep or arousal. biorxiv.org

Comparative research is crucial for validating these new tools. For instance, a head-to-head comparison of CNO and JHU37160 in rats for suppressing operant behavior revealed that while both were effective, the highest dose of J60 produced non-specific effects not seen with CNO. nih.gov Another study comparing CNO, DCZ, and C21 found that all three could inhibit REM sleep, suggesting that off-target effects may be a shared characteristic among clozapine-like structures, not solely due to clozapine back-metabolism. researchgate.net

| Actuator | Key Characteristics | Reported Advantages Over CNO | Reported Limitations/Considerations |

|---|---|---|---|

| Clozapine 5-oxide (CNO) | First-generation DREADD agonist. taylorandfrancis.com | N/A (Baseline for comparison) | Poor brain penetrance, in vivo back-conversion to clozapine. frontiersin.orgnih.gov |

| Compound 21 (C21) | Second-generation agonist. | Does not back-convert to clozapine. elifesciences.org | Shows off-target behavioral effects (e.g., on sleep) independent of DREADDs. elifesciences.orgnih.gov |

| Deschloroclozapine (DCZ) | Third-generation agonist. biorxiv.org | High potency, selectivity, and brain permeability; effective at much lower doses. jst.go.jpfrontiersin.org | May still have off-target effects similar to other clozapine-like compounds. researchgate.net |

| JHU37160 (J60) | Second-generation agonist. researchgate.net | High potency. | Potential for non-specific behavioral effects at higher doses. researchgate.netnih.gov |

| Perlapine | Identified as a potent DREADD agonist. nih.gov | High potency. biorxiv.org | Known sedative and muscle relaxant properties could confound behavioral studies. biorxiv.org |

Elucidating Unresolved Mechanisms of this compound Bioactivity

A primary focus of current research is to unravel the complex bioactivity of this compound, moving beyond the initial, simplified model of it being an inert activator. The central unresolved issue has been its metabolic fate and the resulting off-target effects.

In Vivo Back-Conversion to Clozapine: Initial assumptions of CNO's inertness were challenged by findings that it undergoes reverse metabolism to clozapine in various species, including rats, mice, and nonhuman primates. nih.govresearchgate.neteneuro.org Pharmacokinetic studies have demonstrated that administration of CNO leads to measurable plasma and brain concentrations of clozapine. frontiersin.orgresearchgate.neteneuro.org This is a critical confound because clozapine has high affinity for a wide range of endogenous receptors, including dopamine (B1211576), serotonin (B10506), muscarinic, and adrenergic receptors. frontiersin.orgnih.gov Consequently, effects attributed to DREADD activation might, in reality, be caused by the off-target actions of clozapine. frontiersin.orgsfn.orgnih.gov For example, CNO administration in rats was found to induce occupancy at dopamine D2/3 and serotonin 5-HT2A receptors and alter brain glutamate (B1630785) levels, effects consistent with the known pharmacology of clozapine. frontiersin.orgnih.gov

Direct Off-Target Effects: Beyond the issue of back-conversion, questions remain about whether CNO itself has direct, albeit weaker, interactions with endogenous receptors. Studies comparing CNO with the newer actuator C21 (which does not convert to clozapine) found that both compounds could modulate sleep-wake patterns in wild-type mice lacking DREADDs. elifesciences.orgnih.gov This suggests that the molecular structure shared by CNO and C21 may have intrinsic, off-target bioactivity independent of clozapine formation. elifesciences.orgbiorxiv.org The most likely explanation for these shared effects is the off-target binding of the actuators themselves to endogenous neurotransmitter receptors involved in sleep regulation. biorxiv.org

These unresolved mechanisms have profound implications for the design and interpretation of chemogenetic experiments. The scientific community now emphasizes the absolute necessity of including rigorous control groups, specifically DREADD-free animals receiving the same actuator dose, to distinguish between DREADD-mediated and off-target effects. sfn.orgresearchgate.net

Advanced Computational Modeling and Simulation for this compound Research

To accelerate the discovery of better chemogenetic tools and to understand the molecular interactions of existing ones, researchers are increasingly turning to advanced computational techniques. Molecular docking and molecular dynamics (MD) simulations provide powerful, in-silico methods to investigate how ligands like this compound bind to their target receptors.

These computational approaches have been instrumental in:

Visualizing Binding Poses: High-resolution cryogenic electron microscopy (cryo-EM) structures of DREADDs bound to actuators like CNO and deschloroclozapine have provided an unprecedented view of the ligand-receptor interface. repec.orgnih.gov These structures serve as templates for MD simulations, which can then model the dynamic movements and stable interactions between the ligand and receptor atoms over time.

Identifying Key Interactions: Computational models have helped identify the specific amino acid residues within the DREADD binding pocket that are critical for actuator recognition and receptor activation. repec.orgnih.gov For example, simulations of the high-affinity agonist JHU37160 docked into a model of the hM4Di receptor were used to identify its stable binding pose, guiding further drug development.

Guiding Drug Discovery: By simulating how novel compounds fit into the DREADD binding pocket, computational modeling can predict their potential affinity and efficacy. news-medical.net This structure-guided approach allows for the rational design of new actuators with improved properties, such as higher selectivity and reduced off-target binding, before they are synthesized and tested in the lab. repec.org

The synergy between cryo-EM structural data and computational simulations is a key future direction. These methods provide a molecular-level understanding of DREADD activation, explaining why certain mutations confer sensitivity to CNO and why newer ligands like DCZ have higher potency. repec.orgnih.gov This detailed knowledge is essential for engineering the next generation of highly specific and reliable chemogenetic systems.

Q & A

Q. What are the standard protocols for synthesizing Clozapine 5-oxide, and how can researchers ensure reproducibility?

Answer: The synthesis of this compound typically involves oxidation of clozapine using agents like hydrogen peroxide or meta-chloroperbenzoic acid. To ensure reproducibility:

- Detailed Experimental Documentation : Include reaction conditions (temperature, solvent, stoichiometry), purification methods (e.g., column chromatography), and characterization data (e.g., NMR, HPLC purity) in the main manuscript or supplementary materials .

- Validation of Known Compounds : Cross-reference spectral data (e.g., H-NMR, IR) with established literature for clozapine derivatives. For novel intermediates, provide full spectroscopic characterization and purity analysis (>95%) .

- Supplementary Materials : Deposit extensive synthetic protocols (e.g., optimization trials, failed reactions) in supplementary files to aid replication .

Advanced Research Question

Q. How can contradictory findings in the pharmacokinetic profiles of this compound across different studies be methodologically reconciled?

Answer: Contradictions often arise from variability in experimental models or analytical methods. A systematic approach includes:

Meta-Analysis Framework : Aggregate data from published studies to identify confounding variables (e.g., species-specific metabolism, dosing regimens) .

Controlled Replication : Reproduce key studies under standardized conditions (e.g., identical animal strains, LC-MS/MS quantification) to isolate variables .

Statistical Harmonization : Apply multivariate regression to account for covariates (e.g., age, enzyme activity) and validate assay sensitivity .

Table 1: Common Sources of Pharmacokinetic Variability and Mitigation Strategies

Basic Research Question

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural motifs (e.g., oxidation at the 5-position) and rule out isomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects trace impurities .

- Chromatographic Purity : HPLC-UV or UPLC with diode-array detection ensures >98% purity, critical for pharmacological assays .

Advanced Research Question

Q. What experimental design considerations are critical when investigating the metabolic pathways of this compound in vivo?

Answer:

- Isotopic Labeling : Use C-labeled this compound to track metabolite distribution in tissues and excreta .

- Multi-Omics Integration : Pair LC-MS-based metabolomics with transcriptomic profiling (RNA-seq) to map enzyme involvement (e.g., CYP1A2, FMO3) .

- Dose-Response Modeling : Establish linearity in pharmacokinetics across doses (e.g., 1–50 mg/kg) to identify saturation thresholds .

Q. Methodological Checklist :

- Validate extraction protocols for unstable metabolites (e.g., use antioxidant buffers) .

- Include negative controls (e.g., enzyme-deficient models) to confirm metabolic pathways .

Basic Research Question

Q. How should researchers design initial in vitro assays to evaluate this compound’s receptor-binding affinity?

Answer:

- Radioligand Displacement Assays : Use H-labeled antagonists (e.g., D2, 5-HT2A receptors) to measure IC values. Normalize data to reference compounds (e.g., clozapine) .

- Cell Line Selection : Employ transfected HEK293 cells expressing human receptors to avoid species bias .

- Data Reporting : Provide dose-response curves, Hill coefficients, and statistical confidence intervals (95% CI) in supplementary tables .

Advanced Research Question

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

Answer:

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate tissue penetration and protein binding to predict effective concentrations .

- Target Engagement Studies : Use positron emission tomography (PET) with radiolabeled tracers to confirm receptor occupancy in vivo .

- Adjunctive Biomarkers : Measure downstream effects (e.g., cAMP levels, Fos protein expression) to validate mechanism-of-action .

Basic Research Question

Q. What guidelines ensure ethical and rigorous reporting of this compound’s preclinical safety data?

Answer:

- OECD Compliance : Follow Test Guidelines 407 (repeated-dose toxicity) and 423 (acute oral toxicity) for standardized endpoints .

- Transparency in Adverse Events : Report all observed toxicities (e.g., agranulocytosis risk) regardless of statistical significance .

- Data Archiving : Share raw histopathology images and clinical chemistry datasets via public repositories (e.g., Figshare) .

Advanced Research Question

Q. How can researchers optimize this compound’s stability in formulation studies?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) to identify degradation pathways .

- Excipient Screening : Test antioxidants (e.g., ascorbic acid) and chelating agents (e.g., EDTA) to inhibit oxidation .

- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf-life under long-term storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.